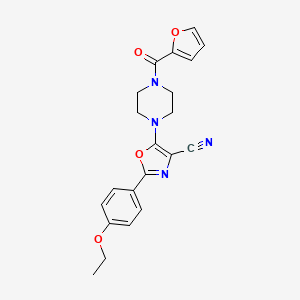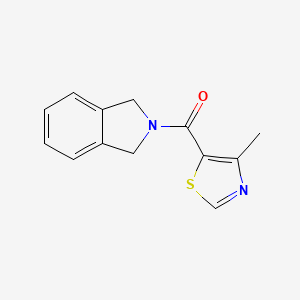![molecular formula C25H23N5O5 B2531420 8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886897-62-7](/img/no-structure.png)
8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a structurally complex molecule that falls within the category of purine derivatives. These compounds are of significant interest due to their potential biological activities, which often include interactions with various receptors in the body, such as adenosine receptors. The purine core of the molecule is a fundamental structure in nucleic acids and is also present in many biologically active compounds, making the synthesis and study of such derivatives an important area of research in medicinal chemistry .
Synthesis Analysis
The synthesis of related purine derivatives has been reported using various methods. For instance, the cyclization of carboxamide intermediates with 1,1,1,3,3,3,-hexamethyldisilazane has been shown to yield 1,3,8-trisubstituted purine-2,6-diones with higher yields and easier purification processes compared to other methods . Additionally, polyphosphoric acid has been identified as an efficient agent for cyclization in the synthesis of thiazolo[2,3-f]purine-2,4-diones . Another study describes a novel route to imidazoles, which are valuable intermediates for the synthesis of purines, indicating that these methods could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of purine derivatives like the one described is characterized by a purine core, which is a bicyclic aromatic heterocycle composed of pyrimidine and imidazole rings. The specific substitutions at the 1-, 3-, and 8-positions on the purine core can significantly influence the compound's biological activity and receptor binding affinity. For example, structure-activity relationship (SAR) studies have shown that different substitutions can improve both the potency and hydrophilicity of the molecules .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" are not directly reported, related purine derivatives typically exhibit properties that are influenced by their molecular structure. The hydrophilicity and lipophilicity balance, solubility, melting point, and stability are all important properties that can be deduced from the functional groups present in the molecule. For instance, the methoxy and phenyl groups may increase lipophilicity, while the purine core itself may contribute to the compound's stability and solubility in various solvents .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2,4-dimethoxybenzaldehyde with methyl isocyanide to form the corresponding imine, which is then reacted with 2-oxopropylamine to form the imidazopyridine ring. The resulting compound is then reacted with phenyl isocyanate to form the final product.", "Starting Materials": [ "2,4-dimethoxybenzaldehyde", "methyl isocyanide", "2-oxopropylamine", "phenyl isocyanate" ], "Reaction": [ "Condensation of 2,4-dimethoxybenzaldehyde with methyl isocyanide to form the corresponding imine", "Reaction of the imine with 2-oxopropylamine to form the imidazopyridine ring", "Reaction of the resulting compound with phenyl isocyanate to form the final product" ] } | |
Número CAS |
886897-62-7 |
Nombre del producto |
8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Fórmula molecular |
C25H23N5O5 |
Peso molecular |
473.489 |
Nombre IUPAC |
6-(2,4-dimethoxyphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C25H23N5O5/c1-15(31)13-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-19(16-8-6-5-7-9-16)30(24)18-11-10-17(34-3)12-20(18)35-4/h5-12,14H,13H2,1-4H3 |
Clave InChI |
GPLVFUPUVQHYHG-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2531340.png)
![N-cyclohexyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2531342.png)
![1-(2-Hydroxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2531343.png)

![2-[(1H-imidazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B2531348.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2531351.png)



![2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2531357.png)

![5-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2531360.png)